Methoctramine free base
Overview
Description
Methoctramine is a polymethylene tetraamine that acts as a muscarinic antagonist. It preferentially binds to the pre-synaptic receptor M2, a muscarinic acetylcholine ganglionic protein complex primarily found in heart cells . This compound has been studied for its potential use as a parasympatholytic drug, particularly against bradycardia, due to its high cardioselectivity .
Preparation Methods
Methoctramine can be synthesized through a series of chemical reactions involving the coupling of 2-methoxybenzylamine with hexamethylene diamine, followed by further reactions to form the final tetraamine structure . The synthetic route typically involves:
Step 1: Coupling of 2-methoxybenzylamine with hexamethylene diamine.
Step 2: Formation of the polymethylene tetraamine structure through additional coupling reactions.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Methoctramine undergoes various types of chemical reactions, including:
Oxidation: Methoctramine can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Methoctramine can participate in substitution reactions, particularly involving its amino groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methoctramine has a wide range of scientific research applications, including:
Mechanism of Action
Methoctramine exerts its effects by competitively antagonizing muscarinic receptors, preventing them from binding to the neurotransmitter acetylcholine . This action primarily affects the M2 receptors found in the heart, leading to an increase in heart rate by inhibiting the autoinhibitory processes that normally prevent contraction . Methoctramine can also bind to other types of receptors, such as nicotinic acetylcholine receptors and adenosine A3 receptors, at higher concentrations .
Comparison with Similar Compounds
Methoctramine is unique in its high selectivity for M2 muscarinic receptors compared to other similar compounds. Some similar compounds include:
Pirenzepine: An M1/M4 muscarinic receptor antagonist.
Atropine: A non-specific blocker of all muscarinic receptor subtypes.
Bethanechol: An agonist for muscarinic receptors.
Methoctramine’s uniqueness lies in its high cardioselectivity and its ability to selectively inhibit M2 receptors, making it a valuable tool in research focused on heart-related conditions .
Properties
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4O2/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBYDYUVKEZJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960286 | |
Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104807-40-1, 3967-44-0 | |
Record name | N1,N8-Bis[6-[[(2-methoxyphenyl)methyl]amino]hexyl]-1,8-octanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104807-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoctramine free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104807401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHOCTRAMINE FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVJ76B897D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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